molecular formula C9H7FO2 B13606655 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one CAS No. 104147-78-6

1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one

Cat. No.: B13606655
CAS No.: 104147-78-6
M. Wt: 166.15 g/mol
InChI Key: VFKQGQQCYDDARH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one is an organic compound with the molecular formula C9H7FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one can be synthesized through the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out without a solvent at temperatures between 115°C and 150°C, yielding the desired product in high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, Fries rearrangement, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a precursor for beta-blockers.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
  • 5-Fluoro-2-hydroxyacetophenone
  • 2-Acetyl-4-fluorophenol

Comparison: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one is unique due to its propenone moiety, which imparts distinct chemical reactivity and biological activity compared to its acetophenone analogs. The presence of the propenone group allows for additional reactions, such as Michael addition, which are not possible with simple acetophenones .

Properties

CAS No.

104147-78-6

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,12H,1H2

InChI Key

VFKQGQQCYDDARH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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